molecular formula C14H9NNa2O6S2 B12763603 Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt CAS No. 70851-58-0

Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt

Cat. No.: B12763603
CAS No.: 70851-58-0
M. Wt: 397.3 g/mol
InChI Key: PGBUNBCTWYZCHI-UHFFFAOYSA-L
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Description

Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt is a chemical compound with the molecular formula C14H11NO6S2.2Na. It is a derivative of benzoquinoline, characterized by the presence of two sulfonic acid groups and a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt typically involves the sulfonation of 3-methylbenzo(f)quinoline. The reaction is carried out under controlled conditions using sulfuric acid or oleum as the sulfonating agents. The reaction mixture is then neutralized with sodium hydroxide to obtain the disodium salt form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a fluorescent probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can bind to proteins, enzymes, and other biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo(f)quinoline-7,9-disulfonic acid, 3-methyl-, disodium salt is unique due to the presence of both sulfonic acid groups and a methyl group.

Properties

CAS No.

70851-58-0

Molecular Formula

C14H9NNa2O6S2

Molecular Weight

397.3 g/mol

IUPAC Name

disodium;3-methylbenzo[f]quinoline-7,9-disulfonate

InChI

InChI=1S/C14H11NO6S2.2Na/c1-8-2-3-10-12-6-9(22(16,17)18)7-14(23(19,20)21)11(12)4-5-13(10)15-8;;/h2-7H,1H3,(H,16,17,18)(H,19,20,21);;/q;2*+1/p-2

InChI Key

PGBUNBCTWYZCHI-UHFFFAOYSA-L

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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